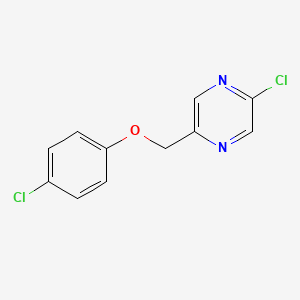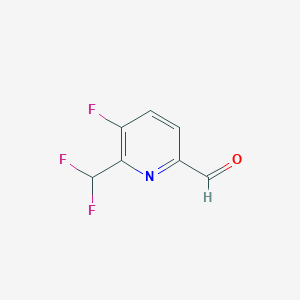![molecular formula C12H11N5O2S B14089190 4-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14089190.png)
4-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-d]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that features a unique combination of thieno[2,3-d]pyrimidine and pyrazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates with pyrazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .
Wissenschaftliche Forschungsanwendungen
4-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-d]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator. The exact mechanism depends on the specific application and the biological context in which it is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-d]pyrimidine-6-carboxamide: shares structural similarities with other thieno[2,3-d]pyrimidine and pyrazole derivatives.
Thieno[2,3-d]pyrimidine derivatives: Known for their diverse biological activities, including anticancer and anti-inflammatory properties.
Pyrazole derivatives: Widely studied for their pharmacological potential, including antimicrobial and antitumor activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential to interact with multiple biological targets. This makes it a versatile compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C12H11N5O2S |
|---|---|
Molekulargewicht |
289.32 g/mol |
IUPAC-Name |
5-methyl-N-(1-methylpyrazol-4-yl)-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C12H11N5O2S/c1-6-8-10(18)13-5-14-12(8)20-9(6)11(19)16-7-3-15-17(2)4-7/h3-5H,1-2H3,(H,16,19)(H,13,14,18) |
InChI-Schlüssel |
XFRGWWOWZDLZOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)NC3=CN(N=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14089107.png)
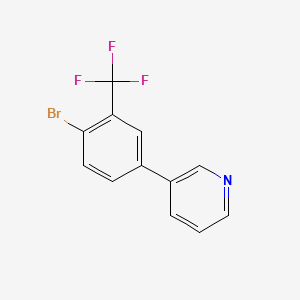

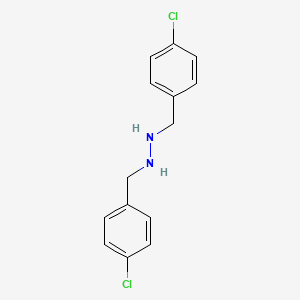
![(6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) acetate](/img/structure/B14089130.png)
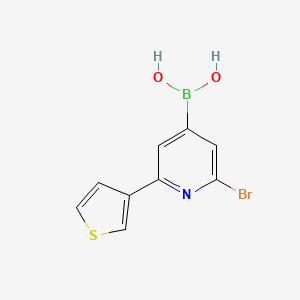
![7-Chloro-1-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089145.png)
![2-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14089157.png)
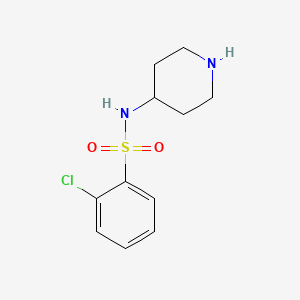
![2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089168.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14089174.png)
![7-Fluoro-1-(4-methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089176.png)
